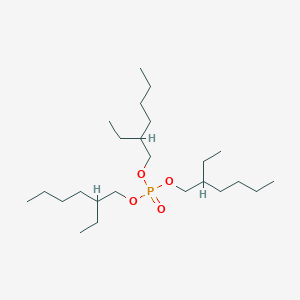

Tris(2-ethylhexyl) phosphate

Overview

Description

Tris(2-ethylhexyl) phosphate (TEHP, CAS 78-42-2) is an organophosphate ester widely used as a plasticizer in polyvinyl chloride (PVC) and synthetic rubber, as well as a flame retardant in polymers and industrial lubricants . Globally, TEHP is classified as a high-production-volume chemical, with annual production/imports in the U.S. estimated at 1–10 million pounds and 1,000–10,000 tons in the EU .

TEHP’s primary toxicological concerns stem from its metabolic conversion to di(2-ethylhexyl) phosphoric acid (DEHPA, CAS 298-07-7) in vivo, which correlates with hepatic, endocrine, and reproductive disruptions in mammalian models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with 2-ethylhexanol. The reaction is carried out in the presence of a catalyst, usually at low temperatures (0-10°C) to control the exothermic nature of the reaction. The mixture is then stirred for several hours at slightly elevated temperatures (15-25°C) to ensure complete reaction. The by-product, hydrochloric acid, is removed, and the product is purified through washing and distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl) phosphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-ethylhexanol.

Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Various nucleophiles can be used under controlled conditions to achieve substitution.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Hydrolysis: Phosphoric acid and 2-ethylhexanol.

Substitution: Depending on the nucleophile, various substituted phosphates.

Scientific Research Applications

Introduction to Tris(2-ethylhexyl) Phosphate

This compound (TEHP) is an organophosphate compound widely recognized for its applications as a plasticizer, flame retardant, and solvent. Its unique chemical properties make it suitable for various industrial and commercial uses, particularly in the production of flexible polymers and as a fire-retardant additive. This article explores the diverse applications of TEHP, supported by comprehensive data tables and documented case studies.

Plasticizer in Polymers

TEHP serves as an effective plasticizer, enhancing the flexibility and durability of various polymers. Its primary applications include:

- Polyvinyl Chloride (PVC) : Improves flexibility and processing characteristics.

- Polyurethane (PU) : Enhances elasticity and reduces brittleness.

- Nitrile Butadiene Rubber (NBR) : Increases resilience and performance in automotive and industrial applications.

Flame Retardant

TEHP is utilized as a flame retardant in numerous consumer products, including:

- Textiles : Incorporated into clothing to reduce flammability.

- Building Materials : Used in insulation materials to meet fire safety standards.

Solvent in Chemical Processes

TEHP acts as a solvent in various chemical processes, notably:

- Hydrogen Peroxide Synthesis : Functions as a co-solvent to facilitate reactions.

- Cutting Fluids : Employed in metalworking to improve lubrication and cooling.

Carrier for Pigments and Dyes

In the plastics industry, TEHP is used as a carrier for pigments and dyes, ensuring uniform dispersion and stability within polymer matrices .

Release Agents

TEHP is also used in the metal casting industry as a release agent, preventing adhesion between molds and cast products .

Biocidal Properties

Due to its mild biocidal properties, TEHP has been explored for use in applications requiring microbial control .

Case Study 1: TEHP in PVC Applications

A study on the use of TEHP in PVC formulations demonstrated significant improvements in mechanical properties compared to traditional phthalate plasticizers. The incorporation of TEHP resulted in enhanced cold flexibility and thermal stability, making it suitable for outdoor applications .

Case Study 2: Flame Retardancy Testing

Research conducted on textiles treated with TEHP showed that it effectively reduced flammability while maintaining fabric integrity during exposure to heat sources. This study highlighted TEHP's potential as an environmentally friendly alternative to halogenated flame retardants .

Safety and Environmental Considerations

While TEHP is widely used, concerns regarding its environmental impact have been raised. Studies indicate that TEHP can bioaccumulate and may pose risks to aquatic organisms when released into water systems . Additionally, long-term toxicity studies have shown equivocal evidence of carcinogenicity in specific animal models, necessitating further research into its safety profile .

Mechanism of Action

The mechanism by which tris(2-ethylhexyl) phosphate exerts its effects involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

TEHP vs. Di(2-ethylhexyl) Phosphoric Acid (DEHPA)

TEHP and DEHPA share structural similarities but differ in toxicity profiles due to metabolic and physicochemical properties:

- Hepatic Effects: Both compounds induce cytochrome P450 enzymes (e.g., EROD, BROD) in rats, but DEHPA causes more severe non-neoplastic gastric lesions (squamous epithelial hyperplasia) at lower doses .

- Reproductive Toxicity : TEHP-exposed male rats exhibit testicular tubular degeneration and Leydig cell inclusions, while DEHPA lacks direct testicular effects but reduces pituitary hormone levels .

TEHP vs. Other Organophosphate Esters (OPEs)

TEHP’s environmental and toxicological profile contrasts with chlorinated and aryl-substituted OPEs:

- Regulatory Status: Unlike TDCPP or TCEP, TEHP remains unregulated in most regions, though the NTP classifies it as "some evidence of carcinogenicity" in mice .

Research Findings and Data Tables

Key Toxicological Studies

- 28-Day Oral Exposure (Rats): TEHP (3,000 mg/kg/day): 12% reduction in male body weight; DEHPA (180 mg/kg/day): 20% increase in liver enzymes (ALT, AST) . NOAELs: TEHP = 300 mg/kg/day (males), DEHPA = 60 mg/kg/day (males) .

- NTP Carcinogenicity Study (Mice): TEHP (1,000 mg/kg/day): Increased hepatocellular carcinoma in female mice (7/50 vs. 0/48 controls) .

Environmental Occurrence

| Matrix | Location | Concentration | Reference |

|---|---|---|---|

| Surface Water | Chengdu, China | 689–10,624 ng/L ΣOPEs | |

| Synthetic Turf | China | TEHP up to 534.89 ng/g | |

| Atmospheric PM | Brazil | TEHP detected in 100% samples |

Biological Activity

Tris(2-ethylhexyl) phosphate (TEHP), a widely used organophosphate ester, serves primarily as a plasticizer and flame retardant. Its biological activity has been the subject of various studies, focusing on its toxicological effects, potential carcinogenicity, and mechanisms of action in biological systems. This article synthesizes findings from diverse sources to present a comprehensive overview of TEHP's biological activity.

TEHP is characterized by its chemical formula and is known for its high thermal stability and low volatility. It is commonly utilized in:

- Plasticizers : Enhancing flexibility in plastics.

- Flame retardants : Reducing flammability in various materials.

- Solvents : Used in chemical processes and formulations.

Carcinogenicity

The National Toxicology Program (NTP) conducted extensive studies on TEHP's carcinogenic potential. The findings indicated:

- Male F344/N Rats : Increased incidences of adrenal pheochromocytomas and thyroid follicular cell adenomas were observed at higher doses (2,000 and 4,000 mg/kg) .

- Female B6C3F1 Mice : Evidence of hepatocellular carcinoma at 1,000 mg/kg was noted, suggesting a potential link between TEHP exposure and liver cancer .

Genotoxicity

TEHP was evaluated for mutagenic potential using the Ames test. Results showed that TEHP did not induce mutations in several strains of Salmonella typhimurium, indicating a lack of direct genotoxicity .

Recent studies have elucidated the mechanisms through which TEHP exerts its biological effects:

- Endoplasmic Reticulum (ER) Stress : TEHP exposure has been linked to the induction of ER stress in Sertoli cells, leading to apoptosis. This suggests that TEHP disrupts cellular homeostasis, contributing to reproductive toxicity .

- Hormonal Disruption : Research indicates that TEHP may interfere with endocrine function, particularly affecting thyroid hormone signaling pathways, which could have implications for developmental processes .

Human Exposure Pathways

A study highlighted the pathways through which humans are exposed to TEHP, including dietary intake and environmental contamination. It was found that TEHP levels were detectable in various biological samples, raising concerns about its bioaccumulation and long-term health effects .

Environmental Impact

TEHP has been detected in aquatic environments, correlating with biological activities among marine organisms. For instance, concentrations of TEHP in water samples were associated with adverse effects on seabird populations, indicating ecological risks .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying TEHP in environmental matrices?

TEHP is typically analyzed using gas chromatography coupled with mass spectrometry (GC/MS) or flame photometric detection (GC/FPD). For water samples, extraction with dichloromethane followed by GC/MS achieves a detection limit of 10 ng/L, while GC/FPD offers a lower limit of 2 ng/L . Air samples require collection on glass-fiber filters or XA-7 resin, with silica gel column prefractionation and GC detection (limit: 0.041 ng) . Method selection depends on matrix complexity and required sensitivity.

Q. What are the solubility and compatibility considerations when handling TEHP in laboratory settings?

TEHP has low water solubility (~0.1–1 mg/L at 25°C) but is highly soluble in organic solvents like dichloromethane . Compatibility with polymers (e.g., PVC, polycarbonates) must be tested via accelerated aging experiments to assess plasticizer leaching. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are used to evaluate interactions in blended materials .

Q. How can researchers ensure the reliability of TEHP data obtained from different analytical techniques?

Validate methods using certified reference materials (CRMs) and inter-laboratory comparisons. The EPA’s Systematic Review Framework recommends evaluating data quality based on:

- Test reliability : Use peer-reviewed protocols (e.g., ISO 17025) .

- Database credibility : Prioritize data from repositories like REAXYS or NIST Chemistry WebBook, which cross-reference primary sources .

- Analytical reproducibility : Report relative standard deviations (RSD) for triplicate measurements .

Advanced Research Questions

Q. How can conflicting data on TEHP’s environmental persistence be resolved using systematic review frameworks?

Contradictions in half-life or bioaccumulation data require tiered assessment:

- Tier 1 : Screen studies using the EPA’s Data Quality Evaluation metrics (e.g., “High” rating for peer-reviewed databases) .

- Tier 2 : Apply weight-of-evidence analysis to resolve discrepancies, prioritizing studies with controlled lab conditions over field data . Example: A 2023 review resolved conflicting half-life estimates (5–90 days in water) by excluding studies with unverified degradation pathways .

Q. What methodologies are employed to assess the ecological risks of TEHP in aquatic and terrestrial ecosystems?

Risk assessment combines:

- Hazard quotients (HQ) : Compare measured environmental concentrations (MEC) to predicted no-effect concentrations (PNEC). For TEHP, PNEC for aquatic organisms is 0.3 µg/L .

- Species sensitivity distributions (SSD) : Model toxicity thresholds using acute/chronic data from Daphnia magna and Danio rerio .

- Tiered testing : Begin with in vitro assays (e.g., algal growth inhibition) before progressing to mesocosm studies .

Q. What experimental approaches are used to study microbial degradation pathways of TEHP in contaminated environments?

- Enrichment cultures : Isolate TEHP-degrading consortia from contaminated soil/sediment using mineral salt media supplemented with TEHP as the sole carbon source .

- Metabolite profiling : Identify intermediates (e.g., di-ethylhexyl phosphate) via LC-QTOF-MS .

- Genomic sequencing : Use 16S rRNA amplicon sequencing and metagenomics to track microbial community shifts and phosphatase gene expression .

Properties

IUPAC Name |

tris(2-ethylhexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWRXDRKAHEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O4P | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021414 | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl)phosphate is a clear colorless to pale yellow liquid with a slight sharp odor. (NTP, 1992), Liquid, COLOURLESS VISCOUS LIQUID. | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

374 to 451 °F at 760 mmHg (decomposes) (NTP, 1992), at 0.7kPa: 220 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

305 °F (NTP, 1992), 170 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water at 20 °C: none | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9262 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.93 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

14.95 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 15 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.9 mmHg at 392 °F (NTP, 1992), Vapor pressure, Pa at 20 °C: | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

78-42-2 | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC0BKB72S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -74 °C | |

| Record name | TRIS(2-ETHYLHEXYL)PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20381 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0968 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.